molecular formula C15H15F2N3O2S B4423711 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Cat. No.: B4423711
M. Wt: 339.4 g/mol
InChI Key: PRBCOTQGIBXQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridin-2-yl group and a sulfonyl group attached to a 3,4-difluorophenyl moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the 3,4-difluorophenyl moiety through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Final Coupling: The final step involves coupling the sulfonylated 3,4-difluorophenyl group with the piperazine core under controlled conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and pyridin-2-yl groups, resulting in different chemical and biological properties.

    1-(2,6-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine: Similar structure but with different fluorine substitution, leading to variations in reactivity and biological activity.

    1-(3,4-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Contains an additional benzodioxin group, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-13-5-4-12(11-14(13)17)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCOTQGIBXQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332472
Record name 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

723330-62-9
Record name 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.